Estra-1,3,5(10)-triene-3,17beta-diol dibutyrate

Estrogen replacement therapy Pharmacokinetics Depot formulation

Estra-1,3,5(10)-triene-3,17beta-diol dibutyrate (estradiol dibutyrate, EDBu) is a synthetic, steroidal estrogen and a diester prodrug of 17β-estradiol, classified as an estrogen ester. Structurally, it is the 3,17β-dibutanoate ester of the natural hormone, with both hydroxyl groups acylated by butyric acid.

Molecular Formula C26H36O4
Molecular Weight 412.6 g/mol
CAS No. 63042-23-9
Cat. No. B12708700
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEstra-1,3,5(10)-triene-3,17beta-diol dibutyrate
CAS63042-23-9
Molecular FormulaC26H36O4
Molecular Weight412.6 g/mol
Structural Identifiers
SMILESCCCC(=O)OC1CCC2C1(CCC3C2CCC4=C3C=CC(=C4)OC(=O)CCC)C
InChIInChI=1S/C26H36O4/c1-4-6-24(27)29-18-9-11-19-17(16-18)8-10-21-20(19)14-15-26(3)22(21)12-13-23(26)30-25(28)7-5-2/h9,11,16,20-23H,4-8,10,12-15H2,1-3H3/t20-,21-,22+,23+,26+/m1/s1
InChIKeyKCWOSNZFDYZBNP-IOCWQACJSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Estra-1,3,5(10)-triene-3,17beta-diol dibutyrate (CAS 63042-23-9) – Core Identity and Pharmacological Class for Informed Procurement


Estra-1,3,5(10)-triene-3,17beta-diol dibutyrate (estradiol dibutyrate, EDBu) is a synthetic, steroidal estrogen and a diester prodrug of 17β-estradiol, classified as an estrogen ester [1]. Structurally, it is the 3,17β-dibutanoate ester of the natural hormone, with both hydroxyl groups acylated by butyric acid [2]. This double esterification profoundly alters the molecule's lipophilicity and its release kinetics from oily depots, distinguishing it from monoesters such as estradiol valerate or benzoate [3]. Historically, EDBu was a component of the injectable combination product Triormon Depositum, formulated in oil solution for prolonged menopausal therapy [1].

Diester prodrug activation studies
Oil-depot release kinetics research
Historical combination depot template

Why Estra-1,3,5(10)-triene-3,17beta-diol dibutyrate Cannot Be Swapped with Other Estradiol Esters in Research or Formulation


Estradiol esters are not interchangeable prodrugs; the identity, length, and position of the acyl substituents directly dictate the rate of enzymatic hydrolysis, plasma clearance, and the resulting estrogenic duration [1]. While estradiol valerate (a C-17 monoester) provides a well-characterized release profile suitable for once-weekly to biweekly injection, the diester nature of EDBu introduces a second hydrolytically labile group that alters the temporal pattern of estradiol liberation [2]. This is a critical consideration for in vivo studies where precise control of estrogen exposure is required, or for formulation development where the physico-chemical properties of the diester—such as oil solubility and depot formation—differ from those of common monoesters, potentially affecting manufacturing and stability [3].

Monoester mismatch Single ester vs diester prodrugs exhibit distinct hydrolysis rates and duration profiles
Acyl chain shift Butyrate vs valerate esters alter oil solubility, depot formation, and release kinetics
Combination context Triormon Depotum ternary formulation may modulate release differently than single-entity studies

Quantitative Differentiation of Estra-1,3,5(10)-triene-3,17beta-diol dibutyrate from Closest Analogs


Extended Therapeutic Duration vs. Estradiol Dipropionate Diester in Women

In a 1957 clinical study by Ermiglia and Valli, a single intramuscular injection of Triormon Depositum (containing 3 mg estradiol dibutyrate in oil solution) produced urinary catabolite curves that peaked at day 4 and returned to near-baseline between days 8 and 10, indicating a therapeutic duration of approximately 8–10 days [1]. In contrast, estradiol dipropionate, a closely related 3,17β-diester with shorter propionyl chains, has a reported clinical duration of 5–8 days at a typical 5 mg dose, and 1–2 weeks in some sources [2]. This suggests that the butyryl diester provides a marginally extended release profile compared to the propionyl analog.

Duration comparison
Historical data
~8–10 days (3 mg, combination depot)
vs dipropionate: 5–8 days
Reported depot-release endpoint context
1957 clinical study; combination product data
Estrogen replacement therapy Pharmacokinetics Depot formulation

Class-Level Evidence: Diester Structure Shortens Duration Relative to C-17 Monoesters

A comprehensive in vivo study of estradiol esters in ovariectomized rats demonstrated that estradiol diesters consistently exhibited the shortest duration of estrogenic action compared to C-17 or C-3 monoesters [1]. While estradiol dibutyrate was not directly evaluated in this study, its 3,17β-diester structure places it in this class of compounds with relatively rapid metabolic liberation, contrasting with the prolonged effects of monoesters like estradiol valerate (duration ~2–3 weeks). This class-level behavior is consistent with esterase rate-limiting hydrolysis, where two ester bonds provide more cleavage sites, leading to a different kinetic profile than a single ester [2].

Class-level ranking
Class-level inference
Diester
Class-level esterase hydrolysis context
Not directly measured for EDBu
Formulation identity
Historical formulation
3 mg EDBu + 50 mg testosterone caproate + 30 mg hydroxyprogesterone heptanoate / ml oil
Ternary depot template
Formulation-dependent release context
Esterase hydrolysis Prodrug design Structure-activity relationship

Unique Fixed-Dose Combination Formulation with Testosterone and Hydroxyprogesterone Esters

Unlike most estradiol esters that were developed as single-entity products, estradiol dibutyrate was specifically formulated as a component of Triormon Depositum, a fixed-dose combination of 3 mg EDBu, 50 mg testosterone caproate, and 30 mg hydroxyprogesterone heptanoate in oil solution [1]. This ternary depot was designed to simultaneously replace estrogenic, androgenic, and progestogenic activity in menopausal women, a therapeutic design not replicated with other estradiol esters. The presence of two other highly lipophilic esters in the same vehicle may further modulate the release of EDBu from the depot, making its in vivo behavior formulation-dependent in ways not observed for estradiol valerate or benzoate [2].

Formulation identity
Historical formulation
3 mg EDBu + 50 mg testosterone caproate + 30 mg hydroxyprogesterone heptanoate / ml oil
Ternary depot template
Formulation-dependent release context
Combination hormone therapy Formulation history Clinical endocrinology

Priority Application Scenarios for Estra-1,3,5(10)-triene-3,17beta-diol dibutyrate Based on Evidence


Pharmacokinetic Modeling of Diester vs Monoester Prodrug Activation

EDBu is an ideal tool compound for studies examining the kinetics of prodrug activation by esterases. Its double esterification provides a platform to investigate sequential hydrolysis, a feature not present in monoesters like estradiol valerate [1]. The well-documented class behavior of diesters—rapid initial release followed by a shorter plateau—makes it a valuable reference for constructing physiologically-based pharmacokinetic (PBPK) models of ester prodrugs.

Historical Formulation Research on Complex Depot Injections

Researchers focused on the history of hormone replacement therapy or the development of long-acting injectables can utilize EDBu to recreate and study the Triormon Depositum formulation. This provides a tangible system to analyze how three different steroid esters (estrogen, androgen, progestin) behave in a single oil depot, informing modern multi-drug delivery system designs [2].

Estrogenic Receptor Activation Studies Requiring a Short-to-Medium Duration Estrogen

In vivo gene expression or uterotropic assays that require a transient but controlled estrogenic stimulus could benefit from the diester profile of EDBu. Its shorter action compared to long-chain monoesters, as predicted from class-level data, allows for a more defined on-off response window, aiding in the study of estrogen receptor dynamics and transcriptional cascades without the confounding factor of prolonged exposure [3].

Solubility and Partition Coefficient Screening for Lipophilic Ester Library Design

With its butyrate substituents giving it a specific logP and oil solubility, EDBu serves as a reference point in compound libraries aimed at correlating ester side-chain structure with physico-chemical properties relevant to parenteral or topical formulation. It can be compared directly with acetate, propionate, valerate, and enanthate esters of estradiol to map the relationship between acyl chain length and formulation-relevant parameters [4].

Application
Selection Property
Validation Focus
Diester prodrug PK modeling
Sequential esterase hydrolysis profile
PBPK model parameterization
Multi-hormone depot formulation research
Ternary depot co-release behavior
Release kinetics in oil vehicle
Transient estrogenic stimulus studies
Diester-short duration profile
On-off response window
Lipophilic ester library screening
Butyrate ester logP and oil solubility
Formulation parameter mapping
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